Product packaging for 2-[2-(Trimethylsilyl)ethyl]pyridine(Cat. No.:CAS No. 17890-16-3)

2-[2-(Trimethylsilyl)ethyl]pyridine

Cat. No.: B096625
CAS No.: 17890-16-3
M. Wt: 179.33 g/mol
InChI Key: PXGMETPBTCHFNO-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Their Role in Organic Synthesis and Material Science

Organosilicon compounds, which contain carbon-silicon bonds, have become indispensable in modern chemistry. The first compound with a silicon-carbon bond, tetraethylsilane, was synthesized in the 19th century, but the field saw dramatic progress in the last few decades. nih.gov Unlike carbon, silicon is less electronegative and can form hypercoordinate species, which gives organosilicon compounds unique reactivity.

In organic synthesis, the trimethylsilyl (B98337) (TMS) group is widely used as a protecting group for alcohols, amines, and other functional groups due to its stability under many reaction conditions and its straightforward removal. Silyl (B83357) groups can also act as "traceless" activating groups, facilitating reactions and then being removed from the final product. For instance, the in situ generation of trimethyl(trichloromethyl)silane (B1229197) allows for the synthesis of 2,2,2-trichloromethylcarbinols under mild conditions, avoiding the handling of a difficult reagent. organic-chemistry.org

In materials science, silicon-containing polymers, or silicones, are valued for their thermal stability, flexibility, and hydrophobicity. The incorporation of silicon into organic frameworks can lead to materials with novel electronic and photophysical properties. A pertinent example is the synthesis of pyridine-fused siloles, which are being investigated for their potential as new functional materials. nih.govacs.org These applications are driven by the unique properties that the silicon atom imparts to the molecular structure.

Significance of Pyridine (B92270) Derivatives in Coordination Chemistry and Medicinal Applications

Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes pyridine and its derivatives excellent ligands in coordination chemistry. youtube.comyoutube.comyoutube.comyoutube.com They can coordinate to a wide range of metal ions, forming stable complexes that are used in catalysis and as functional materials. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents onto the ring, which in turn influences the properties of the resulting metal complex. google.com

The pyridine scaffold is also a common feature in many biologically active molecules and pharmaceuticals. nih.govmdpi.com Its ability to form hydrogen bonds and its polar nature make it a key pharmacophore. 2-Vinylpyridine (B74390), the precursor to the title compound, is itself a valuable monomer for specialty polymers used in applications such as tire-cord binders and as an intermediate in the synthesis of various drugs and pesticides. wikipedia.orghrkpharmaceutical.com The development of new synthetic methods to create highly substituted pyridines is an active area of research due to the importance of these structures in medicinal chemistry. nih.gov

Historical Context and Evolution of Research on Silyl-Substituted Pyridine Architectures

The synthesis of silyl-substituted pyridines has evolved from simple substitutions to the creation of complex, functional architectures. Early methods often involved the direct reaction of a silylating agent with a pre-functionalized pyridine. A more recent development is the catalytic silylation of the pyridine ring itself. For example, zinc-catalyzed dehydrogenative silylation allows for the introduction of a silyl group at the 3-position of pyridine. acs.org

A key synthetic strategy for preparing compounds like 2-[2-(trimethylsilyl)ethyl]pyridine involves the hydrosilylation of a vinylpyridine. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful reaction in organosilicon chemistry. nih.gov The synthesis of 2-vinylpyridine is typically achieved through the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269), followed by dehydration. wikipedia.orggoogle.comgoogle.com

The table below outlines the synthesis pathway from a simple picoline to the target compound.

StepReactant(s)ProductReaction Type
12-Methylpyridine, Formaldehyde2-(2-Hydroxyethyl)pyridineCondensation
22-(2-Hydroxyethyl)pyridine2-VinylpyridineDehydration
32-Vinylpyridine, TrimethylsilaneThis compoundHydrosilylation

Research has also expanded to include more complex silyl-pyridine structures. For instance, palladium-catalyzed intramolecular bis-silylation has been used to create novel pyridine-fused siloles, which are of interest for their electronic properties. nih.govacs.org This demonstrates a trend towards using silyl-substituted pyridines as building blocks for advanced materials. The study of related compounds, such as 2-(trimethylsilyl)pyridine (B83657) and 2-(trimethylsilylethynyl)pyridine, further contributes to the understanding of the chemistry of this class of molecules. nih.govcymitquimica.com

Research Directions and Emerging Trends for the this compound Scaffold

The unique structure of this compound suggests several promising avenues for future research. The trimethylsilyl group can be seen as a protecting group for the ethyl substituent, which can be deprotected under specific conditions to reveal a reactive 2-ethylpyridine (B127773) moiety. This "masked" reactivity could be exploited in multi-step syntheses.

In the realm of coordination chemistry, this compound can act as a ligand for transition metals. The bulky trimethylsilyl group can influence the coordination geometry and the steric environment around the metal center, potentially leading to catalysts with novel selectivity. The electronic properties of the ligand, and thus the catalyst, can also be subtly tuned by the silyl group.

Furthermore, this compound could serve as a monomer or a precursor for new functional polymers. The polymerization of vinylpyridines is already an established industrial process, and the incorporation of a silyl group could impart desirable properties such as increased thermal stability or altered solubility to the resulting polymer. As a building block, it could be used in the synthesis of more complex molecules for applications in materials science or as biologically active compounds, following the trend of creating functional materials from silicon-containing heterocycles. nih.govacs.org The exploration of its utility in these areas represents a clear and emerging trend in the application of silyl-substituted pyridine architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NSi B096625 2-[2-(Trimethylsilyl)ethyl]pyridine CAS No. 17890-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17890-16-3

Molecular Formula

C10H17NSi

Molecular Weight

179.33 g/mol

IUPAC Name

trimethyl(2-pyridin-2-ylethyl)silane

InChI

InChI=1S/C10H17NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3

InChI Key

PXGMETPBTCHFNO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCC1=CC=CC=N1

Canonical SMILES

C[Si](C)(C)CCC1=CC=CC=N1

Synonyms

2-[2-(Trimethylsilyl)ethyl]pyridine

Origin of Product

United States

Synthetic Methodologies for 2 2 Trimethylsilyl Ethyl Pyridine and Analogs

Direct Synthetic Routes to 2-[2-(Trimethylsilyl)ethyl]pyridine

The direct synthesis of this compound can be achieved through methods that either functionalize the pre-formed pyridine (B92270) ring or construct the side-chain via coupling reactions.

Strategies Involving Pyridine Ring Functionalization

One of the main challenges in the functionalization of pyridines is the basic nature of the nitrogen atom, which can interfere with many synthetic transformations. uiowa.edu However, several strategies have been developed to overcome this.

A common approach involves the deprotonation of 2-picoline (2-methylpyridine) followed by reaction with a suitable electrophile. wikipedia.org The methyl group of 2-picoline can be deprotonated using a strong base like butyllithium (B86547) to form a picolyl anion. wikipedia.orgnih.gov This anion can then react with a trimethylsilyl-containing electrophile, such as (trimethylsilyl)methyl halide, to introduce the desired side chain. The acidity of the α-position of picoline derivatives is significantly increased by substitution, facilitating deprotonation. nih.gov

Another strategy involves the activation of the pyridine ring. For instance, pyridine N-oxides can be reacted with Grignard reagents in the presence of a copper catalyst to introduce alkyl or aryl groups at the 2-position. organic-chemistry.org This method could potentially be adapted for the introduction of a 2-(trimethylsilyl)ethyl group.

Coupling Reactions for Side-Chain Incorporation (e.g., Alkylation, Cross-Coupling)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be effectively used to synthesize this compound. The Negishi cross-coupling, for example, has been successfully employed to couple secondary alkylzinc reagents with heteroaryl halides. acs.orgmit.edu In this context, a 2-halopyridine could be coupled with a (2-(trimethylsilyl)ethyl)zinc halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield the target compound. acs.orgmit.edu The choice of ligand is crucial for achieving high selectivity and yield. acs.org

Alkylation of pre-functionalized pyridines is another viable route. For instance, rhodium-catalyzed C-H bond activation of quinolines and pyridines allows for their alkylation with olefins. nih.gov This method could potentially be used to couple 2-methylpyridine (B31789) with a trimethylsilyl-containing olefin. Additionally, the side-chain alkylation of 2-picoline with formaldehyde (B43269) over zeolite catalysts has been demonstrated, suggesting that similar catalytic systems could be explored for introducing more complex side chains. researchgate.net

Reaction Type Starting Materials Reagents and Conditions Product
Alkylation2-Picoline, (Trimethylsilyl)methyl halideStrong base (e.g., n-BuLi)This compound
Cross-Coupling2-Halopyridine, (2-(Trimethylsilyl)ethyl)zinc halidePalladium catalyst, phosphine ligandThis compound

Synthesis of Related Silicon-Containing Pyridine Derivatives and Precursors

The synthesis of precursors and related silicon-containing pyridine derivatives is essential for expanding the scope of available building blocks for more complex molecular architectures.

Preparation of 2-(Trimethylsilyl)ethyl-Containing Building Blocks

The synthesis of key intermediates like 2-(trimethylsilyl)ethanol (B50070) is a critical first step. One method involves the reaction of 2-ethyl bromoacetate (B1195939) with trimethylchlorosilane in the presence of active zinc powder, followed by reduction. google.com Another route starts from chloromethyl trimethylsilane, which reacts with formaldehyde to produce trimethylsilylethanol. google.com This alcohol can then be converted to other useful building blocks, such as 2-((trimethylsilyl)ethynyl)pyridine. sigmaaldrich.com The synthesis of optically active (R)-2-trimethylsilyl-2-hydroxyl-ethylcyanide has also been achieved through enzymatic trans-cyanation. nih.gov

Modular Approaches for Polysubstituted Pyridine Systems

Modular approaches allow for the flexible and efficient synthesis of a wide variety of substituted pyridines. The Diels-Alder reaction, for example, can be used to construct polysubstituted pyridines from N-containing dienophiles and vinylallenes. nih.gov The Hantzsch pyridine synthesis is another classic method that combines two β-keto esters, an aldehyde, and an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. youtube.com These methods can be adapted to incorporate silicon-containing fragments, leading to a diverse range of polysubstituted pyridine systems.

Derivatization Reactions for Synthetic Utility and Mechanistic Probes

The this compound core can be further modified to create a variety of derivatives with specific functionalities. The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can then undergo further reactions. youtube.com The trimethylsilyl (B98337) group itself can be a site for derivatization or can be used as a protecting group that can be removed under specific conditions. These derivatization reactions not only expand the library of available compounds but also provide valuable tools for probing reaction mechanisms.

Selective Functionalization of the Pyridine Ring

With the C2 position of the pyridine ring occupied by the 2-(trimethylsilyl)ethyl group, synthetic strategies focus on the selective C-H functionalization of the remaining carbon atoms (C3, C4, C5, and C6). The electronic nature and steric bulk of the C2 substituent play a significant role in directing the regioselectivity of these reactions.

Direct C-H functionalization of pyridines is a highly sought-after transformation in medicinal and materials chemistry. acs.org Various methods have been developed to introduce new substituents at specific positions, bypassing traditional, multi-step sequences that often require pre-functionalized starting materials like halopyridines. acs.orgrsc.org

For C2-substituted pyridines, functionalization at the C4 position is a common goal. One approach involves converting the pyridine into a phosphonium (B103445) salt, which can then undergo nucleophilic substitution. This two-step sequence allows for the introduction of heteroaryl ethers at the 4-position on complex pyridine molecules. acs.org Another strategy for achieving C4-selectivity relies on leveraging the relative acidity of the C-H bonds, using a strong, non-nucleophilic base to deprotonate the 4-position, followed by trapping with an electrophile. digitellinc.com

Functionalization at the C3 position, adjacent to the existing substituent, is also achievable. For instance, palladium-catalyzed olefination using a 1,10-phenanthroline (B135089) ligand has been developed for the C3-selective introduction of alkenyl groups. acs.org Furthermore, transition metal-catalyzed reactions, including those employing nickel, can achieve selective alkenylation at the C2-position of unsubstituted pyridines, highlighting the diverse reactivity that can be harnessed. acs.org In the context of this compound, such catalytic systems would be expected to direct functionalization to other available sites, influenced by the directing capacity of both the ring nitrogen and the C2-substituent.

Late-stage functionalization techniques offer powerful tools for modifying complex molecules. nih.gov One such method involves the direct fluorination of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). nih.gov While often targeting the C2 or C6 positions due to activation by the ring nitrogen, the principles can be applied to other positions depending on the substrate and reaction conditions.

The table below summarizes representative methods for the selective functionalization of the pyridine ring, which can be conceptually applied to a C2-substituted scaffold like this compound.

Table 1. Representative Methodologies for Selective Pyridine Ring FunctionalizationPositionReaction TypeKey Reagents/CatalystReferenceC4C-O Bond Formation1) PPh3, CBr4; 2) Alcohol, Baseacs.orgC4General C-H FunctionalizationStrong, non-nucleophilic base then electrophiledigitellinc.comC3OlefinationPd-catalyst, 1,10-Phenanthroline ligandacs.orgVariousFluorination / SNAr1) Selectfluor; 2) Nucleophile (e.g., R-OH, R-NH2)nih.gov

Transformations of the Trimethylsilyl-Ethyl Moiety

The 2-(trimethylsilyl)ethyl (TMSE) group is a well-established protecting group in organic synthesis, particularly for alcohols and carboxylic acids. wikipedia.orgmdpi.com Its primary transformation is a cleavage reaction that removes the entire group, reverting the side chain to an ethyl group. This deprotection is most commonly initiated by a source of fluoride ions.

The stability of the carbon-silicon (C-Si) bond is central to its function. The cleavage mechanism involves the attack of a fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then undergoes a facile, anti-periplanar elimination (E2-type) reaction. The process results in the cleavage of the C-Si and C-C bonds of the side chain, producing the deprotected compound (2-ethylpyridine), ethylene (B1197577) gas, and a stable trimethylsilyl fluoride byproduct.

This transformation is highly efficient and proceeds under mild conditions, which is a key advantage of using the TMSE group. The most common reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org Other fluoride sources, such as hydrofluoric acid (HF) or fluorosilicic acid (H₂SiF₆), can also be employed. wikipedia.org

The utility of the TMSE group as a protecting moiety has been demonstrated in the synthesis of TMSE esters from carboxylic acids. mdpi.com The deprotection of these esters to regenerate the carboxylic acid proceeds cleanly upon treatment with fluoride, showcasing the reliability of this transformation. By analogy, the this compound compound is expected to undergo the same transformation to yield 2-ethylpyridine (B127773).

Table 2. Conditions for Cleavage of the 2-(Trimethylsilyl)ethyl GroupReagentTypical SolventProductsReferenceTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)2-Ethylpyridine, Ethylene, (CH₃)₃SiFwikipedia.orgmdpi.comHydrofluoric acid (HF)Acetonitrile or Pyridine2-Ethylpyridine, Ethylene, (CH₃)₃SiFwikipedia.orgFluorosilicic acid (H₂SiF₆)Acetonitrile2-Ethylpyridine, Ethylene, (CH₃)₃SiFwikipedia.org

Table of Compounds Compound Name1,10-PhenanthrolineThis compound2-EthylpyridineCarbon tetrachloride (CBr₄ used in reference)EthyleneFluorosilicic acidHydrofluoric acidSelectfluorTetrabutylammonium fluorideTetrahydrofuranTriphenylphosphine

Mechanistic Investigations and Reactivity Profiles of 2 2 Trimethylsilyl Ethyl Pyridine

Electronic Effects Governing Reactivity and Stability

The presence of the trimethylsilyl (B98337) group, separated from the pyridine (B92270) ring by an ethyl bridge, introduces a unique set of electronic interactions that modulate the properties of the molecule. These effects are crucial in understanding its behavior in chemical reactions.

Elucidation of the γ-Effect in 2- and 4-[2-Silylethyl)]pyridines and Pyridinium (B92312) Ions

While the β-silicon effect is widely documented, the influence of a silicon atom on a γ-position, known as the γ-silicon effect, is also a significant factor in determining the stability of charged intermediates. In the context of 2-[2-(trimethylsilyl)ethyl]pyridine and its 4-substituted isomer, the γ-silicon atom can stabilize a positive charge on the pyridine nitrogen in the corresponding pyridinium ions. acs.org This stabilization arises from the inductive electron-donating nature of the alkylsilyl group.

Computational studies and experimental observations of related systems suggest that the trimethylsilyl group can influence the acidity of the pyridinium ion. The electron-donating character of the 2-(trimethylsilyl)ethyl substituent lowers the pKa of the corresponding pyridinium ion compared to an unsubstituted pyridine, indicating a stabilization of the protonated form.

Table 1: Comparative pKa Values of Substituted Pyridinium Ions

CompoundSubstituentpKa
Pyridinium ion-H5.25
2-Ethylpyridinium ion-CH₂CH₃5.97
2-[2-(Trimethylsilyl)ethyl]pyridinium ion-CH₂CH₂Si(CH₃)₃~5.8 (Estimated)

Note: The pKa value for 2-[2-(trimethylsilyl)ethyl]pyridinium ion is an estimation based on the electronic effects of the silyl (B83357) group.

Comparative Analysis of β-Silicon Effects in Related Systems

The β-silicon effect describes the stabilization of a positive charge on a carbon atom β to a silicon atom. acs.org While the positive charge in a pyridinium ion resides on the nitrogen, the electronic principles of the β-silicon effect are still relevant for understanding reactions involving the side chain. For instance, in any reaction that would lead to the formation of a carbocation at the carbon adjacent to the pyridine ring (the β-position relative to the silicon), significant rate enhancements would be expected. This stabilization is attributed to hyperconjugation between the C-Si σ bond and the empty p-orbital of the carbocation.

Hyperconjugative Interactions and Their Influence on Electronic Structure

Hyperconjugation plays a pivotal role in the electronic structure of this compound. rsc.orgmsu.edu This interaction involves the delocalization of electrons from the filled C-Si σ-bond into the π-system of the pyridine ring. This donation of electron density into the ring can influence its reactivity towards electrophiles and its coordination properties with metal ions. nih.govresearchgate.net

The extent of this hyperconjugative interaction is dependent on the conformation of the ethyl chain. A conformation where the C-Si bond is aligned with the p-orbitals of the pyridine ring will maximize this effect. These subtle electronic perturbations can be observed through techniques like NMR spectroscopy and can be further elucidated by computational chemistry. nih.gov

Cleavage and Transformation Pathways of the 2-(Trimethylsilyl)ethyl Group

The bond between silicon and carbon is susceptible to cleavage under specific conditions, leading to a variety of chemical transformations.

Fluoride-Assisted Desilylation Mechanisms

One of the most characteristic reactions of organosilanes is their cleavage by fluoride (B91410) ions. The high affinity of silicon for fluoride drives this process. In the case of this compound, treatment with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) leads to the cleavage of the C-Si bond. stackexchange.comdoi.org

The mechanism proceeds through the formation of a pentacoordinate silicon intermediate, which is highly reactive. doi.org This intermediate then breaks down, resulting in the formation of a carbanion at the ethyl group, which is subsequently protonated by a suitable source in the reaction medium.

Table 2: Key Steps in Fluoride-Assisted Desilylation

StepDescription
1. Nucleophilic Attack The fluoride ion attacks the silicon atom of the trimethylsilyl group.
2. Formation of Pentacoordinate Intermediate A transient, hypervalent silicon species is formed.
3. C-Si Bond Cleavage The C-Si bond breaks, leading to the formation of a carbanion and fluorotrimethylsilane.
4. Protonation The carbanion is protonated by a solvent molecule or another proton source.

This desilylation reaction is often used in organic synthesis for the in-situ generation of reactive intermediates. stackexchange.com

Role in Rearrangement Reactions (e.g., Leiomycine-related transformations)

While the 2-(trimethylsilyl)ethyl group is a versatile protecting group and a precursor for various functionalities, its specific involvement in complex rearrangement reactions such as those related to the synthesis of Leiomycine is not extensively documented in the surveyed literature. However, the principles of its reactivity suggest potential roles in such transformations.

The ability to generate a carbanion via desilylation could initiate rearrangement cascades. Furthermore, the electronic influence of the silyl group could direct the stereochemical outcome of rearrangements occurring in its vicinity. General classes of rearrangements where silyl groups play a role include the Brook and Stevens rearrangements. msu.edu The application of these principles to intricate natural product synthesis remains an area of active research.

Reactivity of the Pyridine Nitrogen in Chemical Transformations

The nitrogen atom in the pyridine ring of this compound governs much of its chemical behavior. As a heteroatom in an aromatic system, the pyridine nitrogen possesses a lone pair of electrons in an sp2 hybridized orbital, making it a nucleophilic and basic center. However, the electronegativity of the nitrogen atom also leads to a decrease in electron density of the ring, rendering the pyridine nucleus less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iq

The reactivity of the pyridine nitrogen is highly tunable. Protonation or Lewis acid coordination at the nitrogen enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the 2- and 4-positions. quora.com This activation is a cornerstone of many synthetic transformations involving pyridine derivatives.

In the context of this compound, the nitrogen atom can be quaternized or oxidized to form pyridinium salts or N-oxides, respectively. These modifications dramatically alter the reactivity of the molecule. For instance, the formation of N-acylpyridinium salts renders the pyridine ring sufficiently electrophilic to undergo dearomatization upon reaction with various nucleophiles. mdpi.com

Furthermore, the pyridine nitrogen can participate in cycloaddition reactions. For example, rhodium(II)-catalyzed reactions can generate azomethine ylides from pyridines, which can then act as 1,5-dipoles in (5+2) cycloaddition reactions. acs.org This reactivity opens pathways to complex polycyclic structures.

The following table summarizes the key aspects of the pyridine nitrogen's reactivity:

Reactivity AspectDescriptionConsequence for this compound
Basicity/Nucleophilicity The lone pair on the nitrogen atom can accept a proton or react with electrophiles. uoanbar.edu.iqCan form salts with acids and coordinate to metal centers.
Ring Activation N-functionalization (e.g., acylation, alkylation) forms pyridinium ions, increasing the ring's electrophilicity. mdpi.comEnables nucleophilic attack and dearomatization reactions.
Participation in Cycloadditions Can form ylides that act as dipoles in cycloaddition reactions. acs.orgAllows for the synthesis of complex heterocyclic systems.
Influence on Ring π-System The electronegative nitrogen withdraws electron density from the ring, particularly at the α and γ positions. uoanbar.edu.iqquora.comDirects nucleophiles to the 2- and 4-positions of the activated pyridine ring.

Proposed Reaction Mechanisms (e.g., Nucleophilic Dearomatization, Radical Pathways)

The functionalization of this compound and related pyridine derivatives often proceeds through mechanisms that temporarily disrupt the aromaticity of the pyridine ring. Nucleophilic dearomatization is a prominent pathway for achieving this transformation. nih.gov

Nucleophilic Dearomatization

Nucleophilic dearomatization of pyridines typically requires activation of the pyridine ring to make it sufficiently electrophilic for a nucleophile to attack. mdpi.com A common strategy involves the formation of a pyridinium ion. In the case of copper-catalyzed reactions, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. acs.orgnih.gov

A proposed mechanism for the copper-catalyzed dearomatization of pyridine with an aromatic olefin in the presence of a silane (B1218182) involves several key steps. acs.orgnih.gov Initially, a catalytically active copper-hydride species is formed. This species then adds to the olefin to generate an organocopper nucleophile. The pyridine substrate coordinates to the copper catalyst, activating it for nucleophilic attack. The organocopper nucleophile then adds to the activated pyridine in a dearomatizing step, leading to an N-cuprated dihydropyridine (B1217469) intermediate. This intermediate then undergoes a σ-bond metathesis with the silane to yield the N-silyl dihydropyridine product and regenerate the copper-hydride catalyst. acs.orgnih.gov

A more detailed investigation into the mechanism of the Cu(I)-catalyzed direct asymmetric dearomatization of pyridine has revealed a monometallic pathway. mit.edu Contrary to initial hypotheses, this pathway involves a dearomative rearrangement of the phenethylcopper nucleophile to a Cpara-metalated form before it reacts at the C4 position of the heterocycle. This process is thought to proceed through a doubly dearomative imidoyl-Cu-ene reaction. mit.edu

The following table outlines a generalized scheme for the nucleophilic dearomatization of pyridines:

StepDescriptionIntermediate/Product
1. Activation The pyridine nitrogen is activated, for example, by coordination to a metal catalyst or by N-acylation. mdpi.comacs.orgnih.govActivated Pyridine Complex
2. Nucleophilic Attack A nucleophile attacks the electron-deficient C4 (or C2) position of the activated pyridine ring. quora.comacs.orgnih.govDihydropyridine Intermediate
3. Product Formation The intermediate is converted to the final dihydropyridine product, often with the installation of a new group on the nitrogen. acs.orgnih.govFunctionalized Dihydropyridine

Radical Pathways

While nucleophilic dearomatization is a well-established pathway, radical pathways for the functionalization of pyridines are also known, though less commonly cited in the initial search results for this specific compound. Generally, radical reactions involving pyridines can be initiated by various methods, such as photoredox catalysis or the use of radical initiators. These reactions can lead to a variety of functionalized pyridine derivatives through radical addition or substitution mechanisms. Further research would be needed to detail specific radical pathways involving this compound.

Applications of 2 2 Trimethylsilyl Ethyl Pyridine in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecule Construction

The strategic placement of functional groups within 2-[2-(Trimethylsilyl)ethyl]pyridine makes it a significant building block for the assembly of complex molecules and compound libraries. Pyridine-based structures are frequently sought after in medicinal chemistry and materials science, and efficient methods for their synthesis are of high value. nih.govwhiterose.ac.uk

Research has focused on developing pyridine-fused boronic ester building blocks that are suitable for high-throughput synthesis, leading to the creation of extensive libraries of biaryl and ether-linked compounds. whiterose.ac.uk The trimethylsilyl (B98337) group in this compound can act as a stable, yet reactive, handle. It can be used to control reactivity at other positions on the pyridine (B92270) ring or can be removed or transformed under specific conditions, such as through fluoride-ion-induced desilylation, to reveal a reactive carbanion or a vinyl group. This latent reactivity is a key feature that allows for its incorporation into larger, more intricate molecular architectures. The ability to use such building blocks in automated synthesis workflows accelerates the discovery of new lead compounds in drug discovery projects. nih.govwhiterose.ac.uk

Utilization in Carbon-Carbon Bond-Forming Reactions (e.g., Alkylation, Cycloadditions)

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, and this compound and related structures are instrumental in several such reactions.

Alkylation: The direct, position-selective alkylation of the pyridine ring has historically been a significant challenge, often leading to mixtures of isomers. nih.gov Strategies have been developed to overcome this, such as the use of a blocking group to direct alkylation to a specific position, like C-4. nih.gov While the substituent at the 2-position in this compound influences the electronic properties of the ring, its primary role in C-C bond formation often involves transformations of the ethylsilyl side-chain itself. The silicon atom stabilizes an adjacent carbanion (a β-silyl effect), which can then be alkylated with high efficiency.

Cycloadditions: Cycloaddition reactions are powerful methods for constructing cyclic molecules. The trimethylsilyl group can influence the regioselectivity and molecular mechanism of these reactions. mdpi.com For instance, in (3+2) cycloaddition reactions between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides, theoretical studies have been conducted to understand the reaction's pathway and selectivity. mdpi.com Such studies are crucial for predicting the outcomes of similar reactions involving silyl-substituted building blocks. Furthermore, [2+2+2] cycloadditions involving diynes and nitriles, often catalyzed by transition metals like iron(II), are used to construct the pyridine ring itself. researchgate.net The principles from these cycloaddition strategies can be applied to further functionalize the pyridine core or to use pyridine derivatives as components in building more complex polycyclic systems. acsgcipr.org

Table 1: Examples of Carbon-Carbon Bond-Forming Reactions

Reaction Type Description Key Feature related to Silyl (B83357) Group
Alkylation Introduction of an alkyl group onto the pyridine ring or side chain. The trimethylsilyl group can stabilize an adjacent negative charge, facilitating regioselective alkylation.
(3+2) Cycloaddition A reaction between a three-atom component (like a nitrile N-oxide) and a two-atom component (like an alkene) to form a five-membered ring. mdpi.com The bulky and electron-donating trimethylsilyl group influences the regiochemical outcome of the cycloaddition. mdpi.com
[2+2+2] Cycloaddition A reaction that combines three two-π-electron components (like two alkynes and a nitrile) to form a six-membered ring, such as pyridine. researchgate.net While not directly involving the final product, this method is fundamental to creating the substituted pyridine core from simpler precursors.
Diels-Alder Reaction A [4+2] cycloaddition to form six-membered rings. Inverse electron-demand Diels-Alder reactions are particularly successful for synthesizing pyridines from precursors like 1,2,4-triazines. acsgcipr.org The electronic nature of substituents, including silyl groups, on the dienophile can affect reaction feasibility and rate.

Contribution to the Construction of Diverse Heterocyclic Frameworks

Substituted pyridines like this compound are valuable starting points for synthesizing a wide array of other heterocyclic compounds. The existing pyridine ring serves as a scaffold upon which new rings can be built.

A clear example is the synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives. nih.gov In these syntheses, a substituted pyridine containing a reactive group (like an amidine, derived from a nitrile) is reacted with another molecule to construct the pyrimidine (B1678525) ring. This demonstrates a direct pathway from a simple pyridine building block to a more complex bi-heterocyclic system. nih.gov

The versatility of pyridine building blocks extends to the creation of other complex structures. For example, derivatives of 2-vinylpyridine (B74390) can be used to synthesize building blocks for pyridine-decorated crown ethers. researchgate.net Similarly, dihydropyridones, which can be synthesized through multi-component reactions, serve as crucial intermediates for constructing a variety of trifluoromethylated heterocycles and other medicinally relevant scaffolds. mdpi.com The development of pyridine-fused boronic esters further enables access to a broad range of biaryl compounds through cross-coupling reactions. nih.gov These examples underscore the role of functionalized pyridines as central components in the modular construction of diverse and complex heterocyclic frameworks.

Development of Derivatization Strategies for Analytical Methodologies

In analytical chemistry, derivatization is the process of chemically modifying a compound to make it more suitable for analysis, often by increasing its volatility, stability, or detectability. greyhoundchrom.com The trimethylsilyl group present in this compound is a hallmark of one of the most common derivatization techniques: silylation.

This technique is frequently employed in gas chromatography (GC) and mass spectrometry (MS) to analyze compounds that have active hydrogen atoms (found in alcohols, phenols, carboxylic acids, and amines). wordpress.com These active hydrogens can cause poor chromatographic peak shape and thermal instability. By replacing them with a trimethylsilyl (TMS) group, the compound becomes more volatile and less polar, leading to better separation and detection. wordpress.com

Commonly used reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Therefore, this compound can be viewed as a silylated derivative of a precursor molecule. The study of such compounds provides insight into the behavior of silylated analytes. Research into trimethylsilyl derivatization has also identified the potential for forming unexpected by-products or artifacts, which can complicate analysis. wordpress.com Understanding these side reactions, for instance by choosing an appropriate solvent like pyridine instead of DMF in certain cases, is crucial for developing robust and accurate analytical methods. wordpress.com

Table 2: Common Reagents for Trimethylsilyl Derivatization

Reagent Name Abbreviation Common Applications
N,O-Bis(trimethylsilyl)acetamide BSA Derivatization of amino acids, amides, phenols, carboxylic acids, steroids, and sugars. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A highly reactive agent for a wide range of functional groups; by-products are very volatile, minimizing interference in GC analysis. tcichemicals.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA A widely used and highly reactive silylation reagent.
N-Trimethylsilylimidazole TMSI or SIM Specifically used for derivatizing hydroxyl groups.
Hexamethyldisilazane and Trimethylchlorosilane in Pyridine HMDS + TMCS A combination used for silylating sugars and other challenging compounds. tcichemicals.com

Coordination Chemistry and Supramolecular Assembly with 2 2 Trimethylsilyl Ethyl Pyridine Ligands

Synthesis and Characterization of Metal Complexes and Clusters

The synthesis of metal complexes using pyridine-based ligands, including silylated derivatives, employs a variety of standard organometallic and coordination chemistry techniques. A common method involves the direct reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. nih.govmdpi.com For instance, heteroleptic transition metal complexes of manganese(II), cobalt(II), nickel(II), and copper(II) have been synthesized using a pyrimidinyl-based Schiff base ligand in conjunction with 2,2'-bipyridine (B1663995). nih.gov Similarly, silylated pyridine-2-olate ligands like MeSi(pyO)₃ and Si(pyO)₄ react with palladium and copper salts to yield a range of complexes. mdpi.com

The synthesis can be highly dependent on reaction conditions, including stoichiometry and the choice of solvent, which can lead to the formation of different structural motifs. For example, the reaction of Ph₂Si(pyO)₂ with CuCl can produce a series of oligonuclear Cu(I) ladder-type complexes. mdpi.com The introduction of a pyridine (B92270) moiety into macrocyclic ligands has been shown to affect both the thermodynamic properties and coordination kinetics, leading to the isolation of metal complexes with rich coordination chemistry. unimi.it

Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the ligands and their shifts upon coordination. nih.govepa.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the complexes. nih.gov

Elemental Analysis: To determine the elemental composition and verify the proposed formula. nih.govepa.gov

Magnetic Susceptibility Measurements: To investigate the magnetic properties of paramagnetic complexes. nih.gov

Investigation of Coordination Modes and Geometries

The silylated ethylpyridine ligand and its analogues exhibit diverse coordination modes and can stabilize a variety of geometries around the metal center. The specific coordination is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Commonly observed coordination modes include:

Bidentate Chelation: Ligands with a secondary donor site, such as the oxygen in 2-pyridyloxy, can form a chelate ring with the metal, binding through both the pyridine nitrogen and the secondary donor. mdpi.com

Bridging Coordination: The same ligand can bridge two metal centers, a coordination mode frequently observed in polynuclear complexes and coordination polymers. rsc.orgmdpi.com For example, the 2-pyridyloxy (pyO) ligand is known to bridge transition metal (TM) and silicon atoms, with the pyridine nitrogen binding to the TM and the oxygen binding to the silicon. mdpi.com

These varied coordination modes give rise to a range of molecular geometries, as confirmed by X-ray crystallography:

Square Planar: This geometry is common for d⁸ metal ions like Pd(II) and Pt(II). nih.govnih.gov Copper(II) complexes with 2-ethylpyridine (B127773) have also been observed to adopt nearly perfect square planar geometry. rsc.org

Square Pyramidal: This five-coordinate geometry is also accessible, for instance, in Cu(II) complexes with 2-(hydroxyethyl)pyridine and in metal-organic frameworks with copper and pyridine-3,5-dicarboxylate (B1229872) ligands. rsc.orgrsc.org

Tetrahedral: Distorted tetrahedral geometries are found in some copper(I) complexes where the steric bulk of the ligands prevents a planar arrangement. mdpi.com

Trigonal Bipyramidal: Pentacoordinated rhodium complexes with a pyridine-2-yloxy-silyl-based ligand have been shown to adopt a distorted trigonal bipyramidal geometry. acs.org

Octahedral: This is a common geometry for many transition metal complexes, often involving multiple ligands. researchgate.net

The flexibility of the trimethylsilylethyl group can also play a role in influencing the final geometry of the complex, allowing the pyridine donor to position itself optimally for coordination.

Role in Stabilizing Diverse Metal Oxidation States

Pyridine-based ligands, including silylated derivatives, play a crucial role in stabilizing a wide spectrum of metal oxidation states, from low-valent to high-valent species. This ability is attributed to the electronic properties of the pyridine ring, which can be tuned by substituents. The σ-donating ability of the pyridine nitrogen helps to stabilize higher oxidation states, while the π-acceptor capability can stabilize lower oxidation states.

Several studies have highlighted this stabilizing effect:

Pyridine-oxime ligands have been successfully used for the stabilization of high oxidation states of nickel. acs.org

In redox systems involving diruthenium cores, 2,2'-bipyridine co-ligands have demonstrated a remarkable tolerance for both Ru(II) and Ru(III) oxidation states. scispace.com

The versatility of copper, which can exist in multiple oxidation states, makes it a suitable metal for forming diverse metal-organic frameworks with pyridine-based ligands. rsc.org

Furthermore, some pyridine-containing ligands are "non-innocent," meaning they can be redox-active themselves. Pyridine-oxazoline (pyrox) ligands, for example, can accept electrons to form a ligand-centered radical anion. This redox activity is instrumental in stabilizing electron-rich Ni(II) species, which are key intermediates in cross-coupling reactions. nih.govnih.gov The ability of the ligand to participate in the redox chemistry of the complex expands the range of accessible oxidation states and reactive intermediates.

Catalytic Applications of Metal Complexes Derived from Silylated Pyridine Ligands

Metal complexes derived from pyridine ligands, including those with silyl (B83357) substituents, are highly effective catalysts for a wide array of organic transformations. nih.govunimi.itcnr.it The tunability of the ligand's steric and electronic properties allows for the rational design of catalysts with optimized activity and selectivity for specific reactions. nih.gov Palladium(II) complexes bearing pyridine ligands have demonstrated efficiency as precatalysts in fundamental cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov Similarly, ruthenium(II) complexes incorporating pyridine-based Schiff base ligands are active for the catalytic hydrogenation of ketones. researchgate.net

The introduction of a silyl group, such as the trimethylsilylethyl substituent, can influence the catalyst's properties in several ways. It can enhance solubility in less polar organic solvents and provide steric bulk that can be leveraged to control selectivity.

Exploration in Transition Metal Catalysis (e.g., CO₂ Reduction, Polymerization)

Complexes featuring silylated pyridine ligands have shown significant promise in two key areas of transition metal catalysis: the reduction of carbon dioxide (CO₂) and olefin polymerization.

CO₂ Reduction: The electrochemical and photochemical reduction of CO₂ into valuable chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. researchgate.netrsc.org Pyridine-based ligands are frequently employed in the design of molecular catalysts for this transformation. Transition metal complexes with terdentate ligands derived from diacetylpyridine (B91181) exhibit electrocatalytic activity for CO₂ reduction. researchgate.net In other systems, single-atom catalysts featuring a metal center coordinated to nitrogen atoms within a carbon matrix (metal-pyridine N structure) have been developed for efficient CO₂ electroreduction to carbon monoxide (CO). researchgate.net The pyridine units can act as binding sites for Lewis acids, which can co-catalytically activate the CO₂ molecule. researchgate.net

Catalyst TypeMetalReactionKey Finding
Single-Atom CatalystFe, Co, NiElectrochemical CO₂ ReductionMetal-pyridine N structure shows high selectivity and activity for CO₂ to CO conversion. researchgate.net
Molecular ComplexFe, Co, NiPhotocatalytic CO₂ ReductionPyridine pendants on the ligand act as binding sites for Lewis acid co-catalysts. researchgate.net

Polymerization: Pyridine-ligated metal complexes are also prominent in the field of polymerization catalysis. Post-metallocene catalysts, which often employ chelating ligands including pyridine, have revolutionized olefin polymerization by enabling precise control over the polymer's microstructure. wikipedia.org Molybdenum(II) complexes containing pyridine carboxylate ligands are active catalysts for both the ring-opening metathesis polymerization (ROMP) of norbornene and the polymerization of styrene. epa.gov In a notable application, ruthenium(II) complexes ligated by polyisobutylene-bound pyridines have been developed as phase-separable Grubbs third-generation catalysts for controlled ROMP. nih.govacs.org These catalysts offer excellent control over polymer chain growth and allow for easy separation and recycling of the catalyst, a significant advantage for industrial applications. nih.govacs.org

Catalyst SystemMetalPolymerization TypeAdvantage
Polyisobutylene-bound Pyridine LigandRu(II)Ring-Opening Metathesis Polymerization (ROMP)Provides control over polymer chain growth and facilitates catalyst separation. nih.govacs.org
Pyridine Carboxylate ComplexMo(II)ROMP and Styrene PolymerizationActive for multiple polymerization types. epa.gov

Computational and Theoretical Studies of 2 2 Trimethylsilyl Ethyl Pyridine

Quantum Chemical Calculations (e.g., DFT, MP2, CASSCF) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and spectroscopic characteristics of a molecule. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) are employed to solve approximations of the Schrödinger equation, providing insights into molecular structure and behavior. nih.gov

For a molecule such as 2-[2-(Trimethylsilyl)ethyl]pyridine, DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for calculating ground-state properties. researchgate.netresearchgate.netnih.gov These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure of the pyridine (B92270) ring is influenced by the 2-[2-(trimethylsilyl)ethyl] substituent. The ethyl bridge acts as an insulating group, while the trimethylsilyl (B98337) moiety is generally considered an electron-donating group through hyperconjugation. DFT analysis would likely show an accumulation of electron density on the nitrogen atom of the pyridine ring, which is a key factor in its basicity and coordination chemistry. researchgate.net The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. nih.govijcce.ac.ir

While DFT is often sufficient for ground-state properties, more computationally intensive methods like MP2 or CASSCF would be necessary for studying excited states or systems with significant electron correlation.

Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Calculations

PropertyPredicted Characteristic for this compoundSignificance
HOMO Energy Relatively highIndicates susceptibility to electrophilic attack.
LUMO Energy Relatively lowIndicates ability to accept electrons.
HOMO-LUMO Gap (ΔE) ModerateDetermines chemical reactivity and spectral properties. nih.govijcce.ac.ir
Dipole Moment Significant, directed towards the N atomInfluences solubility and intermolecular interactions.
MEP Minimum Located on the pyridine NitrogenIndicates the most probable site for protonation and electrophilic attack. researchgate.net

This table is illustrative and based on general principles of substituent effects on pyridine rings. Specific values would require dedicated calculations.

Conformational Analysis and Investigation of Preferred Geometries

The this compound molecule possesses considerable conformational flexibility due to the single bonds in the ethylsilyl side chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The key degrees of freedom include rotation around the C(pyridine)-C(ethyl), C(ethyl)-C(ethyl), and C(ethyl)-Si bonds. The bulky trimethylsilyl group will exert significant steric influence, dictating the preferred geometries. It is expected that the most stable conformers will adopt a staggered or anti-periplanar arrangement to minimize steric hindrance between the pyridine ring and the trimethylsilyl group.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Low-Energy Conformations
N-C2-Cα-CβRotation of the ethyl group relative to the pyridine ringLikely to be near 90° or 270° to minimize steric clash with the pyridine nitrogen's lone pair and H6.
C2-Cα-Cβ-SiRotation around the central C-C bond of the ethyl bridgeExpected to be near 180° (anti) to maximize the distance between the pyridine ring and the bulky trimethylsilyl group.
Cα-Cβ-Si-C(methyl)Rotation of the trimethylsilyl methyl groupsStaggered conformations will be preferred.

This table presents expected trends based on steric considerations. Precise angles and energy differences would be determined through computational scans.

Elucidation of Reaction Mechanisms, Transition States, and Activation Barriers

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction. This involves identifying reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. ucsb.edu The transition state is the highest energy point along the minimum energy reaction path, and its energy relative to the reactants determines the activation energy (barrier) of the reaction. ucsb.edulibretexts.org

For this compound, several reaction types could be investigated computationally:

N-alkylation or Protonation: The lone pair on the pyridine nitrogen is a primary site for electrophilic attack. nih.gov Calculations could model the approach of an electrophile, locate the transition state, and determine the reaction's thermodynamic and kinetic feasibility.

C-H Activation: The C-H bonds on the ethyl linker could be subject to functionalization. nih.govbeilstein-journals.org

Desilylation: The silicon-carbon bond can be cleaved under certain conditions, for example, with fluoride (B91410) ions. Computational modeling could elucidate the mechanism of this cleavage.

Silylation/Ring Functionalization: Reactions involving further substitution on the pyridine ring could also be studied. acs.orgacs.org

Methods such as Quadratic Synchronous Transit (QST2/QST3) or the Nudged Elastic Band (NEB) method are commonly used to locate transition state structures. libretexts.orgims.ac.jp Once a TS is found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Table 3: General Workflow for Computational Reaction Mechanism Study

StepComputational TaskInformation Gained
1. Geometry Optimization Optimize the structures of reactants and products.Obtain stable, low-energy structures and their energies.
2. Transition State Search Use methods like QST2/3 or NEB to find the saddle point between reactants and products.Identify the structure of the transition state. ims.ac.jp
3. Frequency Calculation Calculate vibrational frequencies for all optimized structures.Confirm minima (zero imaginary frequencies) and transition states (one imaginary frequency); obtain zero-point vibrational energies (ZPVE) and thermal corrections.
4. IRC Calculation Perform an Intrinsic Reaction Coordinate (IRC) calculation from the TS.Confirm that the transition state correctly connects the desired reactants and products.
5. Energy Profile Calculate relative free energies (ΔG) and activation energies (ΔG‡).Construct a reaction energy diagram to understand kinetics and thermodynamics.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. researchgate.netresearchgate.net This approach is heavily reliant on computational descriptors.

While no specific QSAR models for this compound are prominent in the literature, one could be developed to predict a property of interest (e.g., catalytic efficiency, inhibition constants, etc.). The process would involve:

Data Set Generation: Synthesizing a series of related pyridine derivatives and measuring their activity.

Descriptor Calculation: Using computational methods (like DFT) to calculate a wide range of molecular descriptors for each compound in the series.

Model Building: Employing statistical methods or machine learning to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netrsc.org

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

For this compound, key descriptors would likely include electronic parameters (e.g., HOMO/LUMO energies, atomic charges on the nitrogen), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). The bulky and somewhat lipophilic trimethylsilylethyl group would significantly influence these descriptors compared to a simple pyridine. nih.govnih.gov

Table 4: Examples of Computational Descriptors for Predictive Modeling

Descriptor ClassSpecific ExampleInformation Encoded
Electronic HOMO/LUMO energies, Dipole moment, Mulliken chargesElectron-donating/accepting ability, polarity, sites of interaction. researchgate.net
Steric/Topological Molecular Weight, Molar Volume, Surface AreaSize and shape of the molecule.
Thermodynamic Enthalpy of formation, Gibbs free energyStability of the molecule.
Lipophilicity Calculated logPPartitioning between aqueous and lipid phases, relevant for biological activity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and electronic analysis of 2-[2-(trimethylsilyl)ethyl]pyridine.

High-Resolution Proton and Carbon-13 NMR for Connectivity and Local Environments

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in establishing the connectivity and defining the local chemical environments of the atoms within the this compound molecule.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the trimethylsilyl (B98337) group, the ethyl bridge, and the pyridine (B92270) ring. The trimethylsilyl protons typically appear as a sharp singlet far upfield, a characteristic feature of the (CH₃)₃Si- group. The ethyl bridge protons present as two multiplets, corresponding to the -CH₂-Si and -CH₂-py moieties. The protons on the pyridine ring exhibit characteristic chemical shifts in the aromatic region, with their coupling patterns revealing their relative positions on the ring. rsc.org

The ¹³C NMR spectrum provides complementary information, with separate resonances for each unique carbon atom. The carbons of the trimethylsilyl group show a signal at a high field. The two methylene (B1212753) carbons of the ethyl linker are distinguishable, and the five carbons of the pyridine ring, including the substituted C2 carbon, display signals in the aromatic region. The precise chemical shifts offer insights into the electronic environment of each carbon atom. rsc.org

¹H and ¹³C NMR Data for this compound and Related Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound ~8.5 (m, 1H, py-H6), ~7.6 (m, 1H, py-H4), ~7.1 (m, 2H, py-H3, H5), ~2.8 (m, 2H, -CH₂-py), ~1.0 (m, 2H, -CH₂-Si), ~0.0 (s, 9H, Si(CH₃)₃)~162 (py-C2), ~149 (py-C6), ~136 (py-C4), ~123 (py-C5), ~121 (py-C3), ~38 (-CH₂-py), ~17 (-CH₂-Si), ~-2 (Si(CH₃)₃)
2-Ethylpyridine (B127773) chemicalbook.comnist.gov8.53 (d, 1H), 7.62 (td, 1H), 7.14 (d, 1H), 7.09 (dd, 1H), 2.82 (q, 2H), 1.31 (t, 3H)162.3, 149.2, 136.4, 122.8, 121.1, 31.8, 14.6
2-(Trimethylsilyl)pyridine (B83657) chemicalbook.comsigmaaldrich.com8.7-8.8 (m, 1H), 7.6-7.7 (m, 1H), 7.4-7.5 (m, 1H), 7.1-7.2 (m, 1H), 0.3 (s, 9H)167.9, 149.8, 136.2, 128.9, 123.6, -0.6

Silicon-29 NMR Spectroscopy for Silicon-Carbon Interactions and Electronic Perturbations

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, offering valuable information about the electronic environment and bonding at the silicon center. pascal-man.com The chemical shift of the ²⁹Si nucleus in this compound is influenced by the electron-donating or -withdrawing nature of the substituents attached to the silicon atom. The presence of the ethylpyridine group will cause a specific chemical shift that can be compared to other organosilicon compounds to understand the electronic perturbations caused by the pyridine moiety. researchgate.netnih.gov This technique is particularly sensitive to changes in the coordination number and geometry around the silicon atom. researchgate.net

Variable-Temperature NMR Studies for Dynamic Processes and Rotational Barriers

Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes within the this compound molecule, such as the rotation around the C-C and C-Si single bonds. uwo.ca By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, distinct signals for different conformers might be observed if the rotation is slow on the NMR timescale. As the temperature increases, these signals may broaden and coalesce into a single averaged signal, indicating that the rotation has become fast. From the coalescence temperature, the energy barrier for the rotational process can be calculated, providing quantitative data on the conformational dynamics of the molecule. nih.gov

Mass Spectrometry for Fragmentation Pathway Determination and Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. nih.gov

The fragmentation of this compound under mass spectrometric conditions is expected to follow predictable pathways for silylated compounds and pyridines. nih.govlibretexts.orgmiamioh.edu Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the bond between the silicon atom and the ethyl group, leading to the formation of a stable trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.

Benzylic-type cleavage: Cleavage of the C-C bond of the ethyl bridge, beta to the pyridine ring, which would be stabilized by the aromatic system. This would result in a fragment corresponding to the pyridylethyl cation.

Rearrangement reactions: The McLafferty rearrangement is a possibility if the side chain is long enough, although it is less common for this specific structure.

The analysis of these fragment ions provides a fingerprint of the molecule, confirming its identity and providing structural information.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z (predicted)Description
[C₁₀H₁₇NSi]⁺179Molecular Ion (M⁺)
[C₉H₁₄NSi]⁺164Loss of a methyl group (M-15)
[C₈H₁₀N]⁺118Cleavage of the Si-C bond
[C₇H₈N]⁺106Cleavage of the C-C bond of the ethyl bridge
[Si(CH₃)₃]⁺73Trimethylsilyl cation

X-ray Crystallography for Precise Solid-State Molecular Architecture and Coordination Geometries

X-ray crystallography provides the most definitive information about the three-dimensional molecular structure of this compound in the solid state, provided that suitable single crystals can be obtained. researchgate.netfrontiersin.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

The crystal structure would reveal the conformation of the ethyl bridge and the relative orientation of the trimethylsilyl group and the pyridine ring. Intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, that dictate the packing of the molecules in the crystal lattice can also be analyzed. rsc.org In the context of coordination chemistry, if this compound acts as a ligand, X-ray crystallography of its metal complexes would provide crucial details about the coordination geometry around the metal center and the binding mode of the ligand.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the vibrational modes of the molecule. Characteristic peaks would be expected for:

C-H stretching vibrations: Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the ethyl and trimethylsilyl groups.

C=C and C=N stretching vibrations: These are characteristic of the pyridine ring and appear in the 1600-1400 cm⁻¹ region.

Si-C stretching and CH₃ rocking vibrations: These are associated with the trimethylsilyl group and typically appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. researchgate.net The pyridine ring is the primary chromophore in this compound. It is expected to exhibit π → π* and n → π* transitions. nist.gov The position and intensity of these absorption bands can be influenced by the substitution of the ethylsilyl group on the pyridine ring. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of different polarities, can provide insights into the nature of the electronic transitions and the polarity of the ground and excited states.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-[2-(Trimethylsilyl)ethyl]pyridine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves silylation of pyridine derivatives via nucleophilic substitution or metal-catalyzed coupling. For example:

  • Step 1 : Alkylation of pyridine with a trimethylsilyl-containing electrophile (e.g., chlorotrimethylsilane derivatives) under inert atmosphere .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
    • Critical Factors : Temperature (60–100°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., Pd for coupling reactions) significantly impact reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and trimethylsilyl group integration (e.g., δ ~0.1 ppm for Si(CH₃)₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ peaks) .
  • FT-IR : Detection of C-Si stretching vibrations (~1250 cm⁻¹) and pyridine ring modes .

Q. How does the trimethylsilyl group affect the compound’s solubility and stability?

  • Solubility : Enhances lipophilicity, favoring dissolution in non-polar solvents (e.g., hexane, chloroform).
  • Stability : The Si-C bond is hydrolytically stable under anhydrous conditions but may degrade in acidic/alkaline media .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

  • Key Findings : The trimethylsilyl group acts as a steric and electronic modulator:

  • Steric Effects : Directs coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions on the pyridine ring .
  • Electronic Effects : Electron-donating silyl groups increase electron density at adjacent carbons, favoring electrophilic substitutions .
    • Experimental Validation : DFT calculations and kinetic isotope effect studies can map reaction pathways .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Approach :

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • QSAR Studies : Correlate substituent effects (e.g., silyl group position) with bioactivity data .
    • Case Study : Derivatives with para-substituted silyl groups show higher binding affinity to cytochrome P450 enzymes in silico .

Q. What strategies resolve contradictions in reported reactivity data for silylated pyridines?

  • Analysis Framework :

  • Comparative Kinetic Studies : Measure reaction rates under varying conditions (e.g., solvent, catalyst loading) .
  • Isotopic Labeling : Track silyl group migration or degradation pathways using ²⁹Si NMR .
    • Example : Discrepancies in hydrolysis rates may arise from trace moisture in solvents, necessitating rigorous drying protocols .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • GHS Compliance : Classified as acute toxicity (Category 1) and severe eye irritant (Category 1) . Required precautions:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
    • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

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